L-Thyroxine sodium salt pentahydrate

Descripción general

Descripción

La levotiroxina sódica pentahidratada, también conocida como levotiroxina sódica, es una forma sintética de la hormona tiroidea tiroxina (T4). Se utiliza principalmente en el tratamiento del hipotiroidismo, una condición en la que la glándula tiroides no produce suficiente hormona tiroidea. Este compuesto es crucial para regular el metabolismo, el crecimiento y el desarrollo en el cuerpo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La levotiroxina sódica pentahidratada se sintetiza a través de una serie de reacciones químicas que comienzan con L-tirosina. El proceso implica la nitración de L-tirosina con ácido nítrico en ácido sulfúrico, seguido de una purificación con hidróxido de sodio para obtener la sal sódica del derivado 3,5-dinitro . Este intermedio se somete luego a otras reacciones para producir el producto final.

Métodos de Producción Industrial

La producción industrial de levotiroxina sódica pentahidratada implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye un control cuidadoso de la temperatura, el pH y el tiempo de reacción para minimizar las impurezas y los subproductos .

Análisis De Reacciones Químicas

Thermal and Environmental Decomposition

LTSS undergoes degradation under thermal stress and low humidity ( ):

Thermal Stability Profile

| Condition | Temperature (°C) | Mass Loss (%) | Key Observations |

|---|---|---|---|

| Dehydration | 35–103 | 9.48 | Loss of 5 H₂O molecules from crystalline lattice |

| Anhydrous stability | 103–156 | 0 | Stable anhydrous form |

| Decomposition onset | 156 | 76.95 (total) | Continuous mass loss via C-I bond cleavage and aromatic ring degradation |

Humidity Sensitivity ( )

| RH (%) | Storage Duration | Potency Loss | Moisture Content Change |

|---|---|---|---|

| 0 | 28 days | <1% | -3% (irreversible lattice destabilization) |

| 75 | 28 days | <1% | No change |

DSC analysis reveals two exotherms at 120°C and 159°C (water release) and an endotherm at 209°C (melting with decomposition).

Metabolic and Biological Reactions

In vivo, LTSS participates in thyroid hormone pathways ( ):

Key Metabolic Pathways

| Reaction | Enzyme/Condition | Product | Biological Impact |

|---|---|---|---|

| Deiodination | Deiodinases (DIO1/DIO2) | Triiodothyronine (T3) | 3–5x greater metabolic activity than T4 |

| Conjugation | UDP-glucuronosyltransferases | T4-glucuronide | Hepatic inactivation |

| Decarboxylation | Intestinal microbiota | Thyronamine | Neuroactive metabolite |

Stability in Formulations ( )

LTSS reacts with common excipients:

| Excipient | Interaction Type | Resultant Effect |

|---|---|---|

| Magnesium stearate | Solid-state proton transfer | Up to 12% potency loss in 8 weeks |

| Lactose | Maillard reaction (amine-sugar) | Brown discoloration; 15% degradation at 40°C |

| Calcium lactate | Ionic exchange (Ca²⁺/Na⁺) | Altered dissolution profile |

FTIR studies show band shifts at 1,081 cm⁻¹ (C-O stretch) and 1,013 cm⁻¹ (Si-O stretch) in silica-containing mixtures, indicating surface adsorption.

Oxidation and Light Sensitivity

LTSS degrades via radical-mediated pathways under UV exposure ( ):

| Stress Condition | Degradation Products | Mechanism |

|---|---|---|

| UV light (254 nm) | Diiodothyronine, I⁻ | Homolytic C-I bond cleavage |

| H₂O₂ (1 mM) | Thyroxine quinone | Aromatic ring oxidation |

Accelerated stability testing (40°C/75% RH) shows <2% degradation over 3 months when protected from light.

Analytical Detection Methods

HPLC quantification uses a C18 column with theophylline as an internal standard ( ):

-

Mobile Phase : 10 mM NaOH–MeOH (1:1 v/v)

-

Retention Time : 6.2 min (LTSS) vs. 4.8 min (T3)

-

LOQ : 0.1 µg/mL

Decomposition products are resolved at RRT 0.3 (diiodothyronine) and 1.8 (iodide adducts).

Aplicaciones Científicas De Investigación

La levotiroxina sódica pentahidratada tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y estudios que involucran compuestos que contienen yodo.

Biología: Se utiliza en estudios de cultivo celular para investigar los efectos de las hormonas tiroideas en los procesos celulares.

Medicina: Se utiliza principalmente en el tratamiento del hipotiroidismo y otros trastornos relacionados con la tiroides. .

Industria: Se emplea en la producción de productos farmacéuticos y como estándar en los procesos de control de calidad.

Mecanismo De Acción

La levotiroxina sódica pentahidratada ejerce sus efectos imitando la acción de las hormonas tiroideas naturales. Se une a los receptores de la hormona tiroidea en el núcleo de las células, lo que lleva a la activación de la transcripción genética y la síntesis de proteínas. Esto da como resultado un aumento del metabolismo, el crecimiento y el desarrollo. El compuesto se convierte en su forma más activa, triyodotironina (T3), por las enzimas deiodinasas .

Comparación Con Compuestos Similares

Compuestos Similares

Triyodotironina (T3): Una forma más activa de la hormona tiroidea con una estructura similar pero que contiene tres átomos de yodo en lugar de cuatro.

Diyodotironina (T2): Una forma menos activa con solo dos átomos de yodo.

Extracto de tiroides desecado: Un producto natural que contiene una mezcla de T4 y T3 en una proporción diferente a la de los compuestos sintéticos

Singularidad

La levotiroxina sódica pentahidratada es única debido a su alta estabilidad, pureza y potencia constante en comparación con los extractos de tiroides naturales. Proporciona una fuente confiable y controlada de hormona tiroidea para fines terapéuticos y de investigación .

Actividad Biológica

L-Thyroxine sodium salt pentahydrate (LTSS), also known as levothyroxine, is a synthetic form of the thyroid hormone thyroxine (T4). It plays a crucial role in the management of hypothyroidism and has significant biological activities impacting metabolic processes, growth, and development. This article explores the biological activity of LTSS, including its mechanisms of action, effects on various physiological parameters, and relevant case studies.

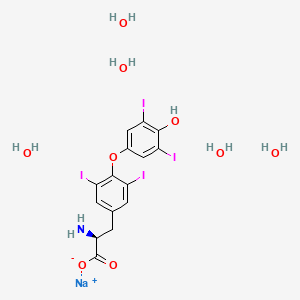

- Molecular Weight : 888.93 g/mol

- Chemical Formula : C15H20I4NNaO9

- CAS Number : 6106-07-6

- Solubility : 28 mg/mL in DMSO at 25°C

- Storage Conditions : Powder at -20°C for 3 years; in solvent at -80°C for 6 months .

LTSS functions primarily by mimicking the natural hormone T4, which is produced by the thyroid gland. The biological activity of LTSS is mediated through several key mechanisms:

- Gene Regulation : LTSS enters cells and binds to thyroid hormone receptors in the nucleus, influencing gene transcription and protein synthesis. This action regulates metabolic rate, growth, and development .

- Metabolic Effects : It stimulates the basal metabolic rate (BMR), enhances glucose metabolism, and increases lipid mobilization. These effects contribute to weight management and energy expenditure .

- Cardiovascular Impact : LTSS lowers serum cholesterol levels, particularly total and low-density lipoprotein (LDL) cholesterol, thus playing a role in cardiovascular health .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Metabolic Rate | Increases BMR, enhancing energy expenditure |

| Growth Regulation | Promotes normal growth and development |

| Cholesterol Levels | Lowers total and LDL cholesterol levels |

| Thyroid Function | Suppresses thyroid-stimulating hormone (TSH) levels |

Case Studies and Research Findings

- Hypothyroidism Treatment : A study highlighted that LTSS is effective in normalizing thyroid hormone levels in patients with hypothyroidism. Patients receiving LTSS showed significant improvements in symptoms such as fatigue and weight gain .

- Impact on Lipid Profiles : Research demonstrated that patients on LTSS therapy exhibited a marked reduction in total cholesterol levels compared to those not receiving treatment. This suggests a protective cardiovascular effect associated with LTSS administration .

- Stability Studies : Investigations into the stability of LTSS formulations indicated that interactions with various excipients could significantly alter its therapeutic efficacy. For instance, formulations containing dibasic calcium phosphate showed improved stability under thermal stress .

Propiedades

IUPAC Name |

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1/t12-;;;;;;/m0....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHCCAYJTTWMCX-QWPJCUCISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20I4NNaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209941 | |

| Record name | Sodium L-thyroxine pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6106-07-6, 55-03-8, 25416-65-3 | |

| Record name | Levothyroxine sodium pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium L-thyroxine pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levothyroxine sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Thyroxine Sodium Salt Pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodium salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOTHYROXINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J765S329G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.